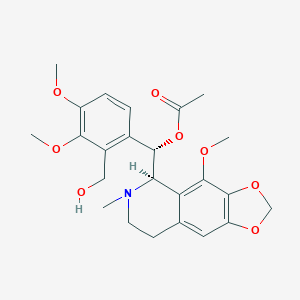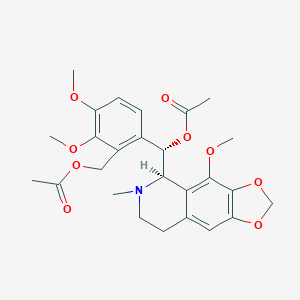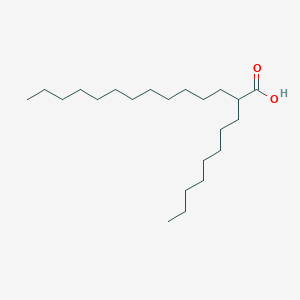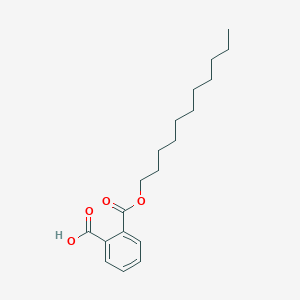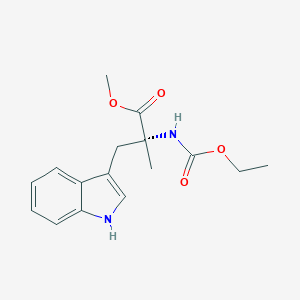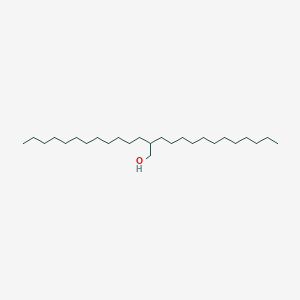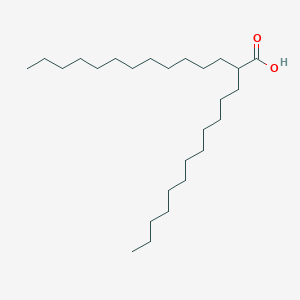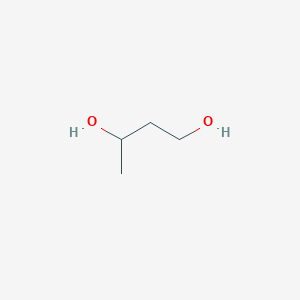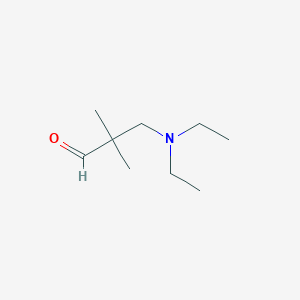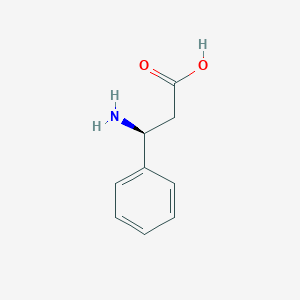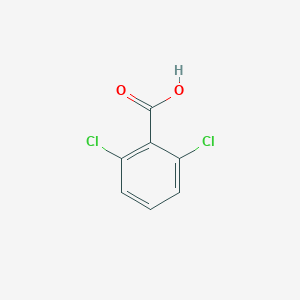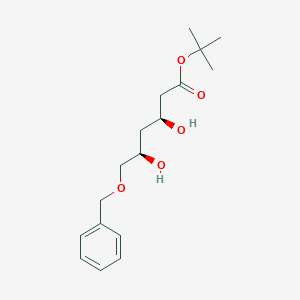
2,4-Dideoxy-6-O-(phenylmethyl)-L-threo-hexonic Acid tert-Butyl Ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dideoxy-6-O-(phenylmethyl)-L-threo-hexonic Acid tert-Butyl Ester (also known as 2,4-Dideoxy-6-O-Phenylmethyl-L-threo-hexonic Acid tert-Butyl Ester or 2,4-Dideoxy-6-O-Phenylmethyl-L-threo-hexonic Acid t-Butyl Ester) is a synthetic analog of the naturally occurring sugar, L-threo-hexonic acid. It is a white crystalline solid with a melting point of 118-120°C. It is soluble in methanol, ethanol, and water, and is insoluble in most organic solvents. 2,4-Dideoxy-6-O-Phenylmethyl-L-threo-hexonic Acid tert-Butyl Ester has a variety of applications in the laboratory and in scientific research.
Applications De Recherche Scientifique
2,4-Dideoxy-6-O-Phenylmethyl-L-threo-hexonic Acid tert-Butyl Ester is used in a variety of scientific research applications. It is used as a substrate for the enzyme β-galactosidase, which is involved in the metabolism of carbohydrates. It is also used to study the structure and function of the enzyme β-galactosidase. In addition, it is used as an inhibitor of the enzyme β-galactosidase, which can be used to study the regulation of carbohydrate metabolism. It is also used as a substrate for the enzyme glycosidases, which are involved in the metabolism of carbohydrates.
Mécanisme D'action
2,4-Dideoxy-6-O-Phenylmethyl-L-threo-hexonic Acid tert-Butyl Ester acts as an inhibitor of the enzyme β-galactosidase. The mechanism of action involves the inhibition of the enzyme’s active site, which prevents the enzyme from catalyzing the hydrolysis of the substrate, L-threo-hexonic acid. In addition, the inhibitor binds to the active site of the enzyme, preventing the substrate from binding to the active site.
Biochemical and Physiological Effects
2,4-Dideoxy-6-O-Phenylmethyl-L-threo-hexonic Acid tert-Butyl Ester has a variety of biochemical and physiological effects. It has been shown to inhibit the activity of the enzyme β-galactosidase, which is involved in the metabolism of carbohydrates. In addition, it has been shown to inhibit the activity of the enzyme glycosidases, which are involved in the metabolism of carbohydrates. Furthermore, it has been shown to inhibit the activity of the enzyme phosphatases, which are involved in the metabolism of phosphates.
Avantages Et Limitations Des Expériences En Laboratoire
2,4-Dideoxy-6-O-Phenylmethyl-L-threo-hexonic Acid tert-Butyl Ester has several advantages and limitations for use in laboratory experiments. One advantage is that it is a relatively inexpensive compound that is readily available. Additionally, it is a relatively stable compound that is not easily degraded by light or heat. However, one limitation is that it is not soluble in most organic solvents, which can make it difficult to use in some laboratory experiments.
Orientations Futures
There are several potential future directions for the use of 2,4-Dideoxy-6-O-Phenylmethyl-L-threo-hexonic Acid tert-Butyl Ester in scientific research. One potential direction is to use it as an inhibitor of the enzyme β-galactosidase to study the regulation of carbohydrate metabolism. Additionally, it could be used to study the structure and function of
Méthodes De Synthèse
2,4-Dideoxy-6-O-Phenylmethyl-L-threo-hexonic Acid tert-Butyl Ester can be synthesized from L-threo-hexonic acid by a series of chemical reactions. The first step is to esterify the L-threo-hexonic acid with tert-butyl bromide in the presence of a base, such as potassium carbonate. This reaction results in the formation of the tert-butyl ester of L-threo-hexonic acid. The next step is to deoxygenate the esterified L-threo-hexonic acid using a reducing agent, such as sodium borohydride. This results in the formation of 2,4-dideoxy-6-O-Phenylmethyl-L-threo-hexonic Acid tert-Butyl Ester.
Propriétés
IUPAC Name |
tert-butyl (3S,5R)-3,5-dihydroxy-6-phenylmethoxyhexanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26O5/c1-17(2,3)22-16(20)10-14(18)9-15(19)12-21-11-13-7-5-4-6-8-13/h4-8,14-15,18-19H,9-12H2,1-3H3/t14-,15+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRGGLWKMLWZFAV-LSDHHAIUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC(CC(COCC1=CC=CC=C1)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)C[C@H](C[C@H](COCC1=CC=CC=C1)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dideoxy-6-O-(phenylmethyl)-L-threo-hexonic Acid tert-Butyl Ester | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

